REACTION_CXSMILES
|
N[C:2]1[C:3](SC(C)(C)C)=[N:4][C:5](C)=[C:6](CC)[CH:7]=1.BrC[C:18]1[CH:27]=[CH:26][C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=1.[CH:28]([N:31](C(C)C)CC)(C)C>C(#N)C>[C:21]1([CH2:28][NH:31][C:3]2[CH:2]=[CH:7][CH:6]=[CH:5][N:4]=2)[C:20]2[C:25](=[CH:26][CH:27]=[CH:18][CH:19]=2)[CH:24]=[CH:23][CH:22]=1
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=C(C1)CC)C)SC(C)(C)C
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
86 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed under an atmosphere of nitrogen for 16 hours
|
Duration
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16 h
|
Type
|
CONCENTRATION
|
Details
|
The resultant mixture was concentrated under reduced pressure (15 (torr)
|
Type
|
CUSTOM
|
Details
|
Collection and concentration of appropriate fractions
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)CNC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |